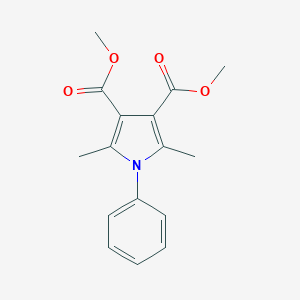
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester is a chemical compound that has been studied for its potential scientific applications. This compound is commonly known as DPP and has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of DPP is not fully understood. However, it has been suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPP may also inhibit the activity of enzymes involved in inflammation.
Biochemische Und Physiologische Effekte
DPP has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cells. In addition, DPP has been shown to exhibit fluorescent properties, making it a potential tool for the detection of zinc ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DPP is its limited solubility in water, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPP. One potential direction is the development of DPP-based anti-cancer drugs. Another potential direction is the development of DPP-based fluorescent probes for the detection of other metal ions. Further studies are needed to fully understand the mechanism of action of DPP and its potential applications in scientific research.
Conclusion:
In conclusion, DPP is a chemical compound that has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties and has been shown to inhibit the growth of various cancer cells. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions. While there are limitations to using DPP in lab experiments, there are several potential future directions for its study.
Synthesemethoden
The synthesis of DPP can be achieved through various methods, including the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base. Another method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. These methods yield DPP in good yields and purity.
Wissenschaftliche Forschungsanwendungen
DPP has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Eigenschaften
CAS-Nummer |
13901-82-1 |
|---|---|
Produktname |
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester |
Molekularformel |
C16H17NO4 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
dimethyl 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)14(16(19)21-4)11(2)17(10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChI-Schlüssel |
CTZRWCSFBRGFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
Andere CAS-Nummern |
13901-82-1 |
Synonyme |
dimethyl 2,5-dimethyl-1-phenyl-pyrrole-3,4-dicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




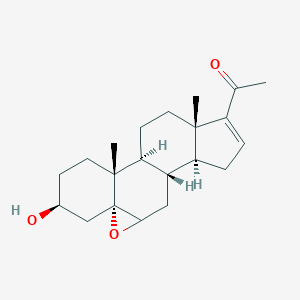
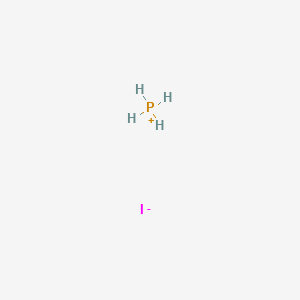
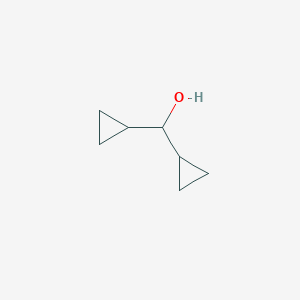

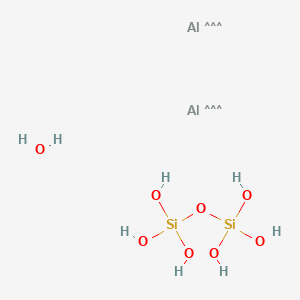
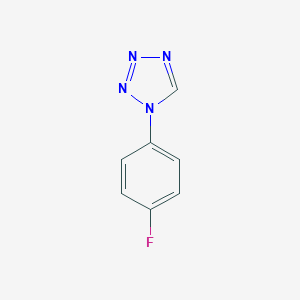
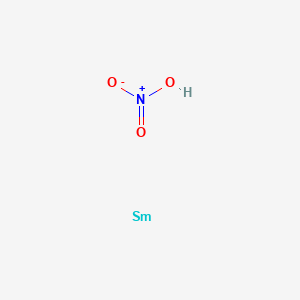
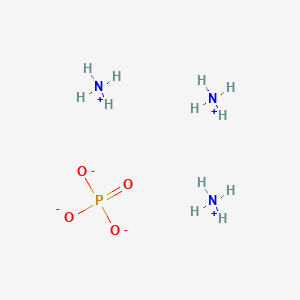
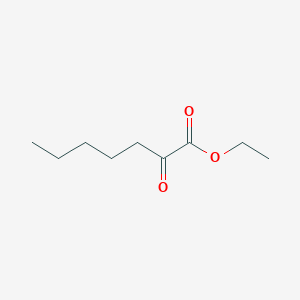
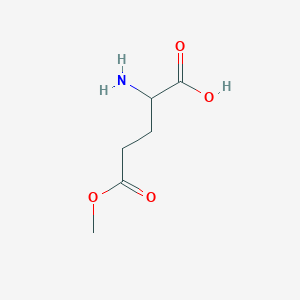
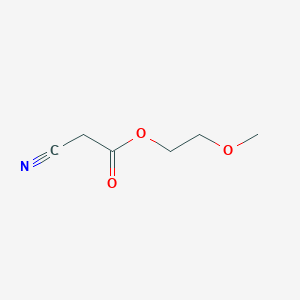
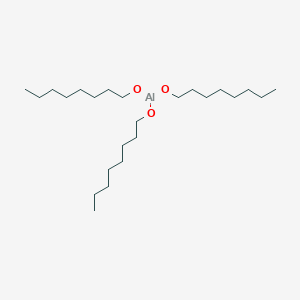
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)